3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride
Description
3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride is a bicyclic organic compound featuring an oxetane ring substituted at the 3-position with a 3,4-difluorophenyl group and an amine functionality, stabilized as a hydrochloride salt. The 3,4-difluorophenyl moiety imparts distinct electronic and steric properties, influencing solubility, metabolic stability, and receptor-binding interactions in drug discovery contexts .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBGLXADADUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a halohydrin.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the oxetane ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction may produce various amine derivatives. Substitution reactions can lead to a wide range of substituted oxetane compounds.
Scientific Research Applications
3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing enzyme mechanisms and receptor interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the oxetane ring contribute to the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs. Halogens :
- The 3,4-difluoro substitution enhances metabolic stability and lipophilicity compared to bromo (e.g., 3-(4-bromophenyl) analog) or chloro analogs, which may increase membrane permeability in drug candidates .
- Bromine’s larger atomic radius may improve π-stacking interactions in receptor binding but reduces solubility in aqueous media .
- In contrast, the 2,6-difluoro isomer introduces steric hindrance, altering conformational flexibility . Methoxy groups (e.g., 3-(3-methoxyphenyl) analog) increase polarity but may reduce stability due to susceptibility to oxidative metabolism .
Industrial and Regulatory Considerations
- Purity and Grading :
- Hazard Profiles :
- The 3-methoxyphenyl analog carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), highlighting the need for careful handling compared to halogenated analogs .
Biological Activity
3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique oxetane structure combined with a difluorophenyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The oxetane ring provides a three-membered cyclic structure that can influence the compound's reactivity and interaction with biological targets. The presence of fluorine atoms is known to enhance metabolic stability and alter lipophilicity, which can be crucial for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that compounds with oxetane structures often interact with various enzymes and receptors, leading to significant pharmacological effects.
Target Enzymes and Receptors
- Tyrosine Kinases : The compound may act as an inhibitor of certain tyrosine kinases, which are critical in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that derivatives of oxetane compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a pivotal role in the inflammatory response.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 10.0 | 0.5 |
| Diclofenac | 25.0 | 50.0 |
These results indicate that the compound has comparable potency against COX enzymes when compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A recent study evaluated the anti-inflammatory effects of several oxetane derivatives, including this compound. The study involved both in vitro assays and in vivo models where the compound demonstrated significant reductions in inflammatory markers.
Case Study Summary
- Objective : To assess the anti-inflammatory effects of oxetane derivatives.
- Methodology : Utilized COX inhibition assays and animal models of inflammation.
- Findings : The compound significantly reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammation.
Pharmacokinetics and Metabolism
The metabolic stability of this compound is enhanced due to the fluorine substituents. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate distribution with potential central nervous system penetration.
- Metabolism : Primarily hepatic metabolism with minimal first-pass effect.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-difluorophenyl)oxetan-3-amine hydrochloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For oxetane-ring formation, a common approach involves reacting 3,4-difluorophenyl precursors with epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-cyclization, the amine group is introduced via reductive amination or direct substitution .
- Key variables : Catalyst choice (e.g., Pd/C for hydrogenation), solvent polarity, and temperature. Yields range from 40–75%, with purity >95% achievable via recrystallization (methanol/ethyl acetate mixtures) .
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?
- 1H/19F NMR : Confirm fluorine substitution patterns (e.g., coupling constants for 3,4-difluoro groups: ≈ 20 Hz) and oxetane ring protons (δ 4.5–5.0 ppm, multiplet) .
- HPLC-MS : Monitor purity (>98%) and detect byproducts (e.g., dehalogenated intermediates). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- XRD : Resolve stereochemical ambiguities; oxetane rings exhibit planar geometry with bond angles ~90° .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (0.5 mg/mL at 25°C). Stability: Degrades <5% over 6 months when stored at –20°C in inert atmospheres. Avoid light and humidity to prevent oxetane ring hydrolysis .
Advanced Research Questions
Q. How does the 3,4-difluorophenyl moiety influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?
- Fluorine atoms increase electronegativity, enhancing hydrogen-bonding potential with biological targets (e.g., kinases, GPCRs). DFT calculations show a dipole moment of ~3.2 D, favoring interactions with hydrophobic pockets .
- Case study : Analogous difluorophenyl cyclopropanamine derivatives (e.g., Ticagrelor intermediates) exhibit improved metabolic stability due to reduced CYP450 oxidation .
Q. What strategies mitigate contradictory data in SAR studies involving this compound?
- Data normalization : Account for batch-to-batch variability in enantiomeric excess (e.g., chiral HPLC for (R/S)-isomer quantification) .
- Control experiments : Use deuterated analogs to distinguish between electronic and steric effects in binding assays. For example, -NMR titrations quantify target engagement stoichiometry .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?
- Chiral catalysts : Jacobsen’s thiourea catalysts or BINAP-Ru complexes achieve enantiomeric ratios up to 90:10 (ee >80%). Kinetic resolution during oxetane ring closure is critical .
- Table : Comparison of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| BINAP-RuCl₂ | Toluene | 60 | 85 | 65 |
| Jacobsen thiourea | CH₂Cl₂ | 25 | 78 | 50 |
| Pd/(R)-BINAP | MeOH | 40 | 92 | 70 |
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- The oxetane ring’s strain (~27 kcal/mol) facilitates ring-opening under Pd-catalyzed conditions (e.g., Suzuki-Miyaura couplings). Fluorine substituents direct electrophilic aromatic substitution to the meta-position, confirmed by Hammett σ values (σ ≈ 0.15) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
